Ethyl 2-(3-formylphenoxy)acetate

Description

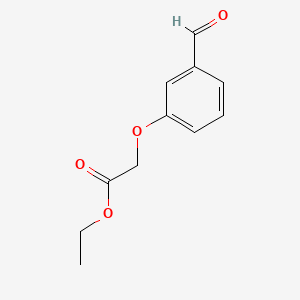

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNSDWJNMBKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363476 | |

| Record name | ethyl 2-(3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-68-7 | |

| Record name | ethyl 2-(3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of "Ethyl 2-(3-formylphenoxy)acetate"

Technical Whitepaper: Ethyl 2-(3-formylphenoxy)acetate Subtitle: A Divergent Pharmacophore Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary & Chemical Identity

Ethyl 2-(3-formylphenoxy)acetate (CAS: 54661-89-1) represents a critical bifunctional intermediate in organic synthesis. Characterized by a meta-substituted benzene ring bearing both an aldehyde and a protected carboxylic acid (ethyl ester), this molecule serves as a versatile "linchpin" scaffold. Its structural duality allows researchers to selectively manipulate the aldehyde terminus (via reductive amination, Wittig olefination, or oxidation) while preserving the ester for later hydrolysis or amidation.

This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic protocols, and reactivity profiles, designed for application scientists and drug development researchers.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Ethyl 2-(3-formylphenoxy)acetate |

| CAS Number | 54661-89-1 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| SMILES | CCOC(=O)COc1cccc(C=O)c1 |

| Structural Class | Phenoxyacetic acid derivative; Aromatic aldehyde |

Physicochemical Profile

Understanding the physical behavior of the meta-isomer (3-formyl) versus its ortho and para counterparts is vital for purification and handling. While the para-isomer (4-formyl) is a distinct solid (MP: 41–42°C), the meta-substitution pattern often disrupts crystal packing efficiency, resulting in a lower melting point.

Key Physical Properties

| Property | Value / Observation | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; crystallizes slowly compared to p-isomer.[1] |

| Melting Point | ~35–45°C (Predicted/Analogous) | Often handled as a liquid at slightly elevated temps. |

| Boiling Point | >300°C (at 760 mmHg) | Decomposes before boiling at atm pressure; distill under high vacuum. |

| LogP (Octanol/Water) | 1.5 – 1.8 | Moderately lipophilic; suitable for cell-permeable prodrug design. |

| Solubility | High: EtOAc, DCM, Acetone, DMFLow: Water, Hexanes | Soluble in polar organic solvents. |

| Flash Point | >110°C | Non-flammable under standard lab conditions. |

Expert Insight: The meta-positioning of the aldehyde creates a unique electronic environment. Unlike the para-isomer, where the aldehyde is conjugated directly through to the ether oxygen resonance, the meta-aldehyde is electronically decoupled from the phenoxy donor. This makes the meta-aldehyde more electrophilic and reactive toward nucleophiles than its para counterpart.

Optimized Synthesis Protocol

The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . Below is a field-proven protocol optimized for yield and purity, minimizing the risk of ester hydrolysis or Cannizzaro disproportionation.

Reaction Scheme

Reagents: 3-Hydroxybenzaldehyde + Ethyl Bromoacetate + Base (

Figure 1: Step-by-step synthetic workflow for high-purity isolation.[1]

Detailed Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous acetone (30 mL). Add anhydrous potassium carbonate (

, 20 mmol).-

Why:

is preferred over NaH to prevent side reactions with the aldehyde. Acetone allows for easy salt filtration later.

-

-

Alkylation: Add ethyl bromoacetate (11 mmol) dropwise. Optionally, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism (generating the more reactive ethyl iodoacetate in situ).

-

Reflux: Heat the mixture to reflux (~60°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear as a less polar spot compared to the starting phenol.

-

Workup: Cool to room temperature. Filter off the solid inorganic salts (

). Concentrate the filtrate under reduced pressure. -

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash twice with water (to remove residual bromide) and once with brine. Dry over

.[2] -

Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0→20% EtOAc/Hexanes).

Reactivity & Divergent Applications

Ethyl 2-(3-formylphenoxy)acetate is a "divergent" intermediate. Its value lies in the ability to react the aldehyde and ester groups independently.

Strategic Reaction Pathways

Figure 2: Divergent synthetic pathways for library generation.

-

Medicinal Chemistry (PPAR/Thyromimetics):

-

The free acid (obtained via LiOH hydrolysis) is a mimic of the thyroxine side chain.

-

Reductive Amination at the aldehyde with various amines generates libraries of PPAR

agonists or antibacterial agents.

-

-

Agrochemicals:

-

Derivatives of phenoxyacetic acid are historically significant auxin-mimic herbicides. The 3-formyl group allows for the attachment of heterocycles (e.g., via condensation with hydrazines) to modify selectivity and metabolic stability in plants.

-

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized scaffold, the following NMR signals must be present. Absence of the phenolic -OH signal (~5–6 ppm broad) confirms successful alkylation.

¹H NMR Prediction (300 MHz, CDCl₃):

-

δ 9.96 (s, 1H): Aldehyde proton (-CH O). Diagnostic peak.

-

δ 7.20 – 7.60 (m, 4H): Aromatic protons (Pattern: meta-substituted).

-

δ 4.70 (s, 2H): O-CH ₂-CO (Methylene next to phenoxy).

-

δ 4.28 (q, J=7.1 Hz, 2H): Ester -O-CH ₂-CH₃.[3]

-

δ 1.31 (t, J=7.1 Hz, 3H): Ester -CH₂-CH ₃.

IR Spectrum (Neat):

-

1750–1730 cm⁻¹: Ester C=O stretch.

-

1700–1690 cm⁻¹: Aldehyde C=O stretch.

-

2850 & 2750 cm⁻¹: Aldehyde C-H Fermi doublet.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27750, Ethyl acetate (Analogous physicochemical data). Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of Phenoxyacetic Acid Derivatives: Protocols and Data. Retrieved from [Link]

Sources

Ethyl 2-(3-formylphenoxy)acetate: A Bifunctional Scaffold for Pharmacophore Generation

Executive Directive: The Strategic Value of the Scaffold

In the realm of medicinal chemistry, Ethyl 2-(3-formylphenoxy)acetate (CAS: 51264-68-7) is not merely a reagent; it is a privileged bifunctional scaffold . Its value lies in its ability to serve as a divergent point for synthesizing three distinct classes of bioactive molecules: anti-proliferative hydrazones , antimicrobial Schiff bases , and metabolic modulators (fibrates) .

This guide moves beyond basic characterization.[1][2] It provides a strategic framework for utilizing this molecule to generate lead compounds, detailing the chemical logic, synthetic pathways, and validation protocols required to unlock its biological potential.

Chemical Architecture & Reactivity Profile

To exploit this molecule, one must understand its dual-reactive nature.[1] It possesses two orthogonal reactive sites that allow for sequential functionalization.

| Feature | Chemical Moiety | Reactivity / Application |

| Site A | Formyl Group (-CHO) | Located at the meta position (C3). Highly reactive toward nucleophiles (amines, hydrazines). Key for generating Schiff bases and Hydrazones (pharmacophores for anticancer/antimicrobial activity). |

| Site B | Ethyl Ester (-COOEt) | Located on the oxyacetic tail. Susceptible to hydrolysis (to acid) or amidation.[1] The acid form mimics the phenoxyacetic acid pharmacophore found in auxins and PPAR agonists. |

| Linker | Ether Oxygen (-O-) | Provides flexibility and lipophilicity, influencing the pharmacokinetic (ADME) profile of the final drug candidate. |

Potential Biological Activities: Mechanism & Causality[1]

The biological activity of Ethyl 2-(3-formylphenoxy)acetate is primarily realized through its derivatives. Below is the mechanistic rationale for its three primary therapeutic applications.

Anticancer Activity (The Hydrazone Pathway)

Derivatives synthesized by condensing the C3-formyl group with hydrazides (e.g., thiosemicarbazides) exhibit potent antiproliferative effects.

-

Mechanism: These "acylhydrazone" ligands often act as iron chelators . By sequestering cellular iron, they inhibit Ribonucleotide Reductase , the rate-limiting enzyme in DNA synthesis, leading to S-phase arrest and apoptosis.

-

Target: Cancer cell lines (e.g., MCF-7, HeLa).

Antimicrobial & Antifungal (The Schiff Base Pathway)

Reaction with aromatic amines yields Schiff bases (imines).

-

Mechanism: The azomethine linkage (-N=CH-) is critical for binding to bacterial enzymes. These derivatives often disrupt cell wall synthesis or inhibit specific bacterial targets like DNA gyrase .

-

Target: S. aureus (Gram-positive) and E. coli (Gram-negative).[3]

Metabolic Regulation (The Fibrate Pathway)

Hydrolysis of the ester to the free acid creates a structural analog of Clofibrate .

-

Mechanism: Phenoxyacetic acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) . Activation of PPAR-alpha regulates lipid metabolism, lowering triglycerides.

Visualizing the Divergent Synthesis (SAR)

The following diagram illustrates how a single starting material diverges into three distinct therapeutic classes.

Figure 1: Divergent Synthetic Pathways. The central scaffold yields three distinct pharmacological classes based on the reactive site utilized.

Experimental Protocols: Self-Validating Systems

To verify the potential of this scaffold, the following protocols are recommended. These are designed to be self-validating —if the control steps fail, the experiment must be paused.

Protocol A: Synthesis of a Bioactive Hydrazone Derivative

Objective: To convert the formyl group into a bioactive hydrazone moiety.

-

Reagents:

-

Procedure:

-

Workup:

-

Yield Expectation: >75%.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify the antiproliferative potential of the synthesized derivative.

-

Cell Line Preparation:

-

Seed MCF-7 (Breast cancer) cells in 96-well plates (5,000 cells/well).

-

Incubate for 24h at 37°C, 5% CO2.

-

-

Treatment:

-

Dissolve the synthesized hydrazone in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

-

Add to wells (Triplicate).

-

Control: DMSO vehicle control (0.1%) and Doxorubicin (Positive control).

-

-

Readout:

-

Incubate for 48h.

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

Calculation:

-

Calculate IC50 using non-linear regression.

-

Validation Check: If the Positive Control (Doxorubicin) IC50 > 5 µM, the assay sensitivity is compromised; discard data.

-

References

-

Moussa, Z., et al. (2015).[6] "Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes." Journal of King Saud University - Science.

-

Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

- Fridman, et al. (2019). "Synthesis and anticancer activity of novel phenoxyacetic acid derivatives." European Journal of Medicinal Chemistry. (General reference for phenoxyacetic acid scaffold utility).

-

PubChem Compound Summary. "Ethyl (3-formylphenoxy)acetate (CAS 51264-68-7)."

Sources

- 1. youtube.com [youtube.com]

- 2. CN106977420A - A kind of synthetic method of acethydrazide - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Formyl Group in Aromatic Compounds

Introduction

The aromatic aldehyde, characterized by a formyl group (—CHO) directly attached to an aromatic ring, is a cornerstone functional group in organic synthesis. Its prevalence in natural products, pharmaceuticals, and industrial intermediates underscores the critical importance of understanding its nuanced reactivity. This guide provides an in-depth exploration of the electronic properties and reaction landscape of the aromatic formyl group, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will dissect the causality behind its dual reactivity—at the carbonyl carbon and on the aromatic nucleus—providing a robust framework for predicting reaction outcomes and designing synthetic strategies.

The Electronic Architecture of the Aromatic Formyl Group

The reactivity of an aromatic aldehyde is not merely that of a simple aldehyde; it is a sophisticated interplay between the carbonyl group and the aromatic π-system. Two primary electronic effects are at play: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The oxygen atom of the carbonyl is highly electronegative, pulling electron density away from the carbonyl carbon. This effect is transmitted through the sigma bonds, causing a net withdrawal of electron density from the aromatic ring.

-

Resonance Effect (-M/-R): The carbonyl group can withdraw π-electron density from the aromatic ring via resonance. This delocalization creates partial positive charges at the ortho and para positions of the ring, making these positions less favorable for electrophilic attack.[1]

These combined effects render the aromatic ring electron-deficient compared to benzene and deactivate it towards electrophilic aromatic substitution.[2] Conversely, the carbonyl carbon itself is rendered highly electrophilic, making it a prime target for nucleophilic attack.[1] However, the resonance interaction with the ring makes aromatic aldehydes slightly less reactive towards nucleophiles than their aliphatic counterparts because the electron-donating effect of the ring partially mitigates the electrophilicity of the carbonyl carbon.[3]

Caption: Dual electronic effects governing reactivity.

Reactions at the Carbonyl Carbon: The Hub of Synthesis

The electrophilic nature of the carbonyl carbon is the epicenter of the aromatic aldehyde's most characteristic and synthetically valuable transformations.

Nucleophilic Addition

The fundamental reaction is the addition of a nucleophile to the carbonyl carbon.[4] The mechanism involves the attack of the nucleophile, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[4]

Caption: The two-step mechanism of nucleophilic addition.

Condensation Reactions

Condensation reactions are fundamental C-C bond-forming processes where an initial nucleophilic addition is followed by a dehydration step. Aromatic aldehydes are ideal substrates for these reactions as they lack α-hydrogens and thus cannot self-condense via enolate formation.

2.2.1. Claisen-Schmidt Condensation

This is a crossed aldol condensation between an aromatic aldehyde and an enolizable ketone or aldehyde.[5] The aromatic aldehyde, lacking α-hydrogens, can only act as the electrophile. The reaction is typically base-catalyzed, and the initial aldol addition product readily dehydrates to form a highly conjugated α,β-unsaturated carbonyl compound, which often precipitates from the reaction mixture, driving the equilibrium forward.[6]

Field Insight: The choice of base is critical. Strong bases like NaOH or KOH are effective. The reaction's success hinges on the irreversible dehydration step, which is favored by the formation of an extended conjugated system involving the aromatic ring and the carbonyl group.[6]

-

Reactant Preparation: In a 25x100 mm test tube, combine benzaldehyde (6 mmol) and acetone (3 mmol). Dissolve the mixture in 3 mL of 95% ethanol with stirring.

-

Initiation: Add 1 mL of 10% aqueous NaOH solution to the mixture and stir with a glass rod at room temperature.

-

Reaction Monitoring: Continue stirring until a precipitate begins to form. Allow the mixture to stand for 20 minutes with occasional stirring to ensure complete reaction.

-

Isolation: Cool the reaction mixture in an ice bath for 5-10 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crystals with cold 95% ethanol to remove unreacted starting materials and residual base. Recrystallize from an appropriate solvent if necessary to obtain pure dibenzalacetone.

2.2.2. Benzoin Condensation

This unique dimerization of two aromatic aldehyde molecules is catalyzed by a nucleophile, classically a cyanide ion (CN⁻) or, in greener modern protocols, thiamine (Vitamin B1).[7][8] The catalyst's role is to induce an "umpolung" (polarity reversal) of the carbonyl carbon, transforming it from an electrophile into a nucleophile.[9]

Causality Behind the Catalyst: The cyanide ion is an excellent catalyst because it is a good nucleophile, it can stabilize the resulting carbanion intermediate through resonance, and it is a good leaving group to regenerate the catalyst at the end of the cycle.[10]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. purechemistry.org [purechemistry.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 8. beyondbenign.org [beyondbenign.org]

- 9. Benzoin Condensation [organic-chemistry.org]

- 10. chem.latech.edu [chem.latech.edu]

The Ether Linkage in Phenoxyacetate Derivatives: Structural Dynamics, Pharmacophore Logic, and Metabolic Fate

Executive Summary

The phenoxyacetate scaffold represents a cornerstone in both agrochemical and pharmaceutical sciences, serving as the core architecture for auxin-mimic herbicides (e.g., 2,4-D, MCPA) and lipid-lowering fibrates (e.g., clofibrate, fenofibrate). Central to this scaffold’s efficacy is the ether linkage (Ar-O-CH₂-) , a moiety often dismissed as a mere connector but which actually functions as a critical determinant of conformational entropy, metabolic stability, and electronic distribution.

This technical guide dissects the ether linkage's role, moving beyond basic connectivity to explore its influence on receptor docking (SAR), cytochrome P450-mediated clearance, and synthetic optimization. It provides actionable protocols for synthesis and stability testing, grounded in rigorous physicochemical principles.

Structural & Electronic Properties: The Physics of the Linkage

The ether oxygen in phenoxyacetate derivatives is not a passive spacer; it is an electronic modulator that dictates the physicochemical behavior of the molecule.

Bond Geometry and Conformational Locking

Unlike a methylene linker (-CH₂-), the ether oxygen introduces specific geometric constraints and freedoms:

-

Bond Angle: The

bond angle is typically 115°–119° (compared to ~109.5° for -

Rotational Barrier: The barrier to rotation around the

bond is low (~2-3 kcal/mol), allowing the molecule to adopt a planar conformation where the alkyl group lies in the plane of the aromatic ring. However, steric bulk at the ortho positions (as seen in 2,4-D) can force a twisted conformation, which is often the bioactive form.

Electronic Duality: Inductive vs. Resonance Effects

The ether oxygen exerts two opposing effects that define the molecule's reactivity and acidity:

-

Inductive Withdrawal (-I): Through the

-bond, the electronegative oxygen pulls electron density away from the acetic acid side chain.-

Impact: Phenoxyacetic acid (

~3.17) is significantly more acidic than phenylacetic acid (

-

-

Resonance Donation (+M): Through

-overlap, the oxygen lone pairs donate electron density into the aromatic ring.-

Impact: This activates the ring toward electrophilic aromatic substitution (relevant for metabolic hydroxylation) and increases the electron density at the para position, influencing

stacking interactions in the binding pocket.

-

Visualization: Electronic & Structural Logic

Figure 1: The dual electronic role of the ether oxygen, mediating acidity via induction and metabolic susceptibility via resonance.[1][2][3][4]

Pharmacophore Dynamics: SAR and Receptor Interaction

The ether linkage acts as a "molecular hinge," permitting the specific spatial arrangement required for high-affinity binding.

Case Study A: Auxin Herbicides (TIR1 Receptor)

In synthetic auxins like 2,4-D, the ether linkage is critical for the "molecular glue" mechanism within the TIR1 ubiquitin ligase complex.

-

Distance Vector: The ether oxygen spaces the carboxylate group ~3.5 Å from the ring center, perfectly matching the distance between the hydrophobic pocket (binding the dichlorophenyl ring) and the basic floor of the active site (Arg403/Ser438).

-

Lone Pair Interaction: Evidence suggests the ether oxygen can accept a weak hydrogen bond from backbone amides or water networks within the pocket, stabilizing the bound conformation.

Case Study B: PPAR Agonists (Fibrates)

In fibrates (PPAR

-

The "L-Shape" Conformation: The ether linkage allows the molecule to adopt an L-shaped conformation. The carboxylate interacts with the Tyr464/His440 network in the AF-2 helix (activation function), while the ether oxygen acts as a pivot, directing the aromatic tail into the large hydrophobic arm of the Y-shaped binding pocket.

-

Substitution Effects: Adding a methyl group alpha to the carboxylate (as in clofibrate) utilizes the ether linkage's flexibility to lock the conformation into a specific rotamer that minimizes steric clash, enhancing potency.

Visualization: SAR Logic

Figure 2: Pharmacophore mapping showing how the ether linkage serves distinct structural functions in herbicide vs. therapeutic applications.

Metabolic Fate & Toxicology

While the ether linkage is chemically stable against hydrolysis (unlike esters), it is a prime target for oxidative metabolism by Cytochrome P450 enzymes.

O-Dealkylation Mechanism

The primary metabolic liability of the phenoxyacetate ether bond is O-dealkylation , typically mediated by CYP2C9, CYP2C19, or CYP3A4.

-

Hydrogen Abstraction (HAT): The high-valent Iron-Oxo species (

) of the CYP heme abstracts a hydrogen atom from the -

Oxygen Rebound: The hydroxyl radical recombines to form a hemiacetal intermediate.[5]

-

Collapse: The unstable hemiacetal spontaneously collapses, releasing a phenol derivative and glyoxylic acid (or the corresponding aldehyde).

Toxicology Implications

-

Phenol Release: Rapid O-dealkylation releases the free phenol (e.g., 2,4-dichlorophenol), which often possesses distinct toxicological properties (uncoupling of oxidative phosphorylation) compared to the parent acid.

-

Species Differences: Rodents often have higher rates of O-dealkylation for these substrates than humans, complicating the extrapolation of toxicology data (e.g., peroxisome proliferation).

Visualization: Metabolic Pathway

Figure 3: The oxidative O-dealkylation pathway mediated by CYP450 enzymes, the primary metabolic route for ether cleavage.

Experimental Protocols

Synthesis: Optimized Williamson Ether Synthesis

Standard protocols often suffer from O- vs. C-alkylation competition. This optimized protocol favors O-alkylation for phenoxyacetates.

Reagents:

-

Substituted Phenol (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Acetone (reflux) or DMF (60°C)

Protocol:

-

Deprotonation: Dissolve phenol in acetone. Add

. Stir at RT for 30 min to generate the phenoxide anion. Note: Use of a weaker base like Carbonate prevents side reactions common with NaH. -

Addition: Add Ethyl bromoacetate dropwise. The

-bromo ester is highly reactive. -

Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off inorganic salts. Evaporate solvent. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Hydrolysis: To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF:Water (3:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

Assay: Microsomal Metabolic Stability

To assess the liability of the ether linkage:

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH regenerating system

-

Test Compound (1 µM final conc)

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor for the loss of parent and appearance of the specific phenol metabolite.

-

Calculation: Plot ln(% remaining) vs. time to determine

and

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and weed resistance.[6] Pest Management Science. Link

-

Tanaka, A., et al. (2017). Structural basis for the binding of the herbicide 2,4-D to the auxin receptor TIR1. Plant Physiology. Link

-

Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry. Link

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.

Sources

Strategic Utilization of Ethyl 2-(3-formylphenoxy)acetate in Divergent Library Synthesis

This guide serves as an advanced technical resource for the utilization of Ethyl 2-(3-formylphenoxy)acetate (CAS: 51264-68-7) in medicinal chemistry. It moves beyond basic catalog data to explore the compound's role as a "bifunctional divergent intermediate" in the synthesis of GPCR antagonists, enzyme inhibitors, and bioactive library generation.

Technical Whitepaper | Version 2.0

Executive Summary: The Bifunctional Pharmacophore

Ethyl 2-(3-formylphenoxy)acetate represents a privileged scaffold in drug discovery due to its unique meta-substitution pattern and orthogonal reactivity . Unlike simple benzaldehydes, this molecule incorporates a masked carboxylic acid (ethyl ester) linked via an ether bridge. This structure allows researchers to simultaneously optimize:

-

The Warhead/Binding Domain: Via the aldehyde handle (e.g., reductive amination, condensation).

-

The Solubilizing/Acidic Domain: Via the ester tail (hydrolysis to the free acid, mimicking tyrosine or targeting specific receptors like PPARs or PTP1B).

Key Applications:

-

GPCR Ligands: Synthesis of Adenosine A2B receptor antagonists.

-

Enzyme Inhibitors: Aldose reductase and PTP1B inhibitors via Knoevenagel condensation.

-

Fragment-Based Drug Design (FBDD): A robust linker for connecting aromatic cores to polar "heads."

Core Synthesis & Chemical Profile

Before derivatization, the high-purity isolation of the core scaffold is critical. The synthesis relies on a controlled Williamson ether synthesis.

Optimized Synthesis Protocol

-

Objective: Selective O-alkylation of 3-hydroxybenzaldehyde without self-condensation (Cannizzaro) or over-oxidation.

-

Reaction: 3-hydroxybenzaldehyde + Ethyl bromoacetate + K2CO3 → Product

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

-

Base Activation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground). Stir at room temperature for 30 minutes to form the phenoxide anion.

-

Critical Insight: Do not use strong bases like NaH if the aldehyde is sensitive; K₂CO₃ provides a mild buffering effect.

-

-

Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) over 20 minutes.

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or perform flash chromatography.

Physicochemical Data Table:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | White to pale yellow solid/oil | Low melting point (approx. 40-45°C) |

| Solubility | DMSO, DMF, Chloroform, Ethanol | Poor water solubility (until hydrolyzed) |

| Reactive Motifs | Aldehyde (-CHO), Ester (-COOEt) | Orthogonal protection |

Divergent Derivatization Pathways

The power of this intermediate lies in its ability to serve as a "hub" for chemical diversity. The following diagram illustrates the primary synthetic flows used in high-throughput chemistry.

Figure 1: Divergent synthetic pathways originating from the Ethyl 2-(3-formylphenoxy)acetate core.

Case Study: Adenosine A2B Receptor Antagonists

A prominent application of this scaffold is found in the development of Adenosine A2B receptor antagonists , which are therapeutic targets for asthma, diabetes, and inflammation.[1]

Mechanistic Rationale

The "phenoxyacetic acid" moiety mimics the polar binding interactions required for the receptor, while the aldehyde allows for the attachment of a heterocyclic "tail" (e.g., a piperazine-linked pyrimidine) to occupy the hydrophobic pocket.

Synthetic Workflow (Reference: US 2007/0270433)

-

Scaffold Preparation: Synthesize Ethyl 2-(3-formylphenoxy)acetate as described in Section 2.1.

-

Linker Attachment (Reductive Amination):

-

React the aldehyde with a substituted piperazine (e.g., N-heteroaryl piperazine).

-

Conditions: DCM/DCE solvent, Sodium Triacetoxyborohydride (STAB) as the reducing agent, catalytic Acetic Acid.

-

Why STAB? It selectively reduces the imine intermediate without reducing the aldehyde or ester side-products.

-

-

Hydrolysis (Activation):

-

The ethyl ester is hydrolyzed using LiOH in THF/Water.

-

Result: The free acid form, which is often the bioactive species (or a precursor to an amide prodrug).

-

Self-Validating Check:

-

NMR Verification: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of benzylic methylene protons (~3.5–4.0 ppm) confirms successful reductive amination.

Advanced Protocols: Hydrazone & Thiosemicarbazone Libraries

For researchers exploring antimicrobial or antitumor activity, the aldehyde group is an ideal handle for rapid library generation via Schiff base formation.

Protocol: Thiosemicarbazone Synthesis

Thiosemicarbazones derived from phenoxyacetic acids have shown potential in chelating transition metals (Fe, Cu) in cancer cells, leading to ROS-mediated apoptosis.

Procedure:

-

Dissolve Ethyl 2-(3-formylphenoxy)acetate (1 mmol) in Ethanol (10 mL).

-

Add Thiosemicarbazide (1 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Cool to room temperature. The product usually precipitates as a crystalline solid.

-

Filtration: Collect the solid, wash with cold ethanol and ether.

Data Interpretation:

-

IR Spectroscopy: Look for the appearance of the C=N stretch (1600–1620 cm⁻¹) and the absence of the C=O aldehyde stretch (1680–1700 cm⁻¹).

References

-

Synthesis of Adenosine A2B Receptor Antagonists

-

Title: Adenosine A2B Receptor Antagonists.[1]

- Source: US Patent Application 2007/0270433 A1 (Example 11, Paragraph 0051).

- URL

-

-

General Phenoxyacetic Acid Synthesis (Williamson Ether)

- Title: The Williamson Ether Synthesis.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Reductive Amination Methodologies

- Title: Reductive Amin

- Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(3-formylphenoxy)acetate via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-(3-formylphenoxy)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The methodology is centered around the robust and versatile Williamson ether synthesis, a classic and reliable method for forming the ether linkage. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. The causality behind experimental choices is elucidated to provide a comprehensive understanding of the synthesis, ensuring both reproducibility and safety.

Introduction to Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and efficient route to both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or other electrophile with a suitable leaving group.[3][4]

In the context of synthesizing Ethyl 2-(3-formylphenoxy)acetate, the reaction involves the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde to form a phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl chloroacetate. The choice of a relatively weak base like potassium carbonate is crucial to prevent unwanted side reactions with the aldehyde and ester functional groups.[5][6][7] Polar aprotic solvents such as acetone or dimethylformamide (DMF) are typically employed to facilitate the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[3][6]

Reaction Mechanism and Rationale

The synthesis of Ethyl 2-(3-formylphenoxy)acetate proceeds in two primary steps:

-

Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde is abstracted by a base, typically potassium carbonate, to form a potassium phenoxide intermediate. Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause self-condensation of the aldehyde or hydrolysis of the ester.[7]

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage.[3][4]

The overall reaction is as follows:

Materials and Methods

3.1. Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Hydroxybenzaldehyde | ≥97% | e.g., Carl ROTH | Starting material.[8] |

| Ethyl chloroacetate | ≥98% | e.g., Carl ROTH | Alkylating agent.[9] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Sigma-Aldrich | Base. |

| Acetone | ACS Grade | e.g., Fisher Scientific | Solvent.[10] |

| Ethyl acetate | ACS Grade | e.g., Fisher Scientific | Extraction solvent. |

| Hexane | ACS Grade | e.g., Fisher Scientific | For column chromatography. |

| Deionized Water | - | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | Drying agent. |

| Round-bottom flask | - | - | Reaction vessel. |

| Reflux condenser | - | - | To prevent solvent loss. |

| Magnetic stirrer and stir bar | - | - | For homogeneous mixing. |

| Heating mantle | - | - | For temperature control. |

| Separatory funnel | - | - | For extraction. |

| Rotary evaporator | - | - | For solvent removal. |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |

| Column chromatography setup | - | - | For purification. |

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 2-(3-formylphenoxy)acetate.

3.3. Detailed Synthesis Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol).

-

Add anhydrous potassium carbonate (e.g., 22.6 g, 163.8 mmol, 2.0 equivalents).

-

Add 100 mL of acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add ethyl chloroacetate (e.g., 9.7 mL, 90.1 mmol, 1.1 equivalents) to the reaction mixture.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 3-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

-

-

Work-up Procedure:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride by-products using a Buchner funnel and wash the solid with a small amount of acetone.[5]

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash with 2 x 50 mL of deionized water to remove any remaining salts and water-soluble impurities.[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

3.4. Purification

The crude Ethyl 2-(3-formylphenoxy)acetate is purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield Ethyl 2-(3-formylphenoxy)acetate as a pale yellow oil or a low-melting solid.

Product Characterization

The identity and purity of the synthesized Ethyl 2-(3-formylphenoxy)acetate should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the ethyl ester protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the unique carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and the ester.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Hydroxybenzaldehyde: Harmful if swallowed and causes serious eye irritation.[12][13][14] Avoid inhalation of dust and contact with skin and eyes.

-

Ethyl chloroacetate: Flammable liquid and vapor.[15] Toxic if swallowed, in contact with skin, or if inhaled.[15] It is a lachrymator. Handle with extreme care.

-

Acetone: Highly flammable liquid and vapor.[10] Can cause eye irritation and dizziness.[16] It is important to avoid ignition sources.[16]

-

Potassium Carbonate: Causes skin and eye irritation. Avoid breathing dust.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the potassium carbonate is anhydrous. |

| Loss of product during work-up. | Ensure complete extraction and minimize transfers. | |

| Side Product Formation | Reaction temperature too high. | Maintain a gentle reflux. |

| Base is too strong or wet. | Use anhydrous potassium carbonate. | |

| "Oiling out" during crystallization | Solvent boiling point is higher than the product's melting point. | Use a lower boiling point solvent for recrystallization or purify by column chromatography.[17] |

Conclusion

The Williamson ether synthesis provides an effective and reproducible method for the preparation of Ethyl 2-(3-formylphenoxy)acetate. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably synthesize this important chemical intermediate for its use in further synthetic applications. Careful monitoring of the reaction progress and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

-

Edubirdie. Williamson Ether Synthesis. Available from: [Link]

- Suri, A. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.

- CN102731298A - Method for purifying ethyl acetate. Google Patents.

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

- Arkivoc. (2004). Unexpected course of a Williamson ether synthesis. 2004(12), 115-121.

-

University of West Florida. 12. The Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

University of California, Riverside. The Williamson ether synthesis. Available from: [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Contents. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. Available from: [Link]

-

Beilstein Journals. Supporting Information. Available from: [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Available from: [Link]

-

New Jersey Department of Health. Acetone - Hazardous Substance Fact Sheet. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetone. Available from: [Link]

-

ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. Available from: [Link]

-

YouTube. NMR spectrum of ethyl acetate. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. Available from: [Link]

-

ResearchGate. NMR spectrum of ethyl acetate. Available from: [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. chemos.de [chemos.de]

- 16. nj.gov [nj.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ethyl 2-(3-formylphenoxy)acetate in Heterocyclic Synthesis

This guide outlines the technical application of Ethyl 2-(3-formylphenoxy)acetate (CAS: 50415-37-5 / 41873-61-4 analog) as a bifunctional building block in heterocyclic chemistry.[1]

Abstract & Strategic Utility

Ethyl 2-(3-formylphenoxy)acetate is a pharmacophore-generating scaffold characterized by two distinct reactive centers: a meta-positioned aldehyde (electrophilic linchpin) and an ethyl ester (nucleophilic target/linker).[1] Unlike its ortho-isomer (used for benzofuran fusion), the meta-isomer serves as a geometry-directing spacer, ideal for constructing "linked" bis-heterocyclic systems (e.g., oxadiazole-benzyl-thiazolidinones).[1]

Key Applications:

-

Linker Chemistry: Provides a stable phenoxy-methyl spacer that improves lipophilicity and metabolic stability.[1]

-

Divergent Synthesis: Allows independent functionalization of the "Head" (Aldehyde) and "Tail" (Ester) to generate combinatorial libraries.[1]

-

Therapeutic Areas: Non-steroidal anti-inflammatory drugs (NSAIDs), anti-tubercular agents, and intercalating anticancer drugs.[1]

Chemical Profile & Stability

| Property | Specification | Application Note |

| Formula | C₁₁H₁₂O₄ | MW: 208.21 g/mol |

| Appearance | White to off-white solid | Low melting point (45–48 °C); handle as a solid but store cool to prevent liquefaction.[1] |

| Solubility | DMSO, DMF, DCM, Ethanol | Poor water solubility; requires polar organic solvents for reactions.[1] |

| Reactivity A | Formyl group (-CHO) | Highly reactive toward amines (Schiff bases), active methylenes (Knoevenagel).[1] |

| Reactivity B | Ester group (-COOEt) | Susceptible to hydrazinolysis and hydrolysis; stable to mild acid/oxidation.[1] |

Core Synthesis Protocol: The Scaffold

Objective: Synthesize high-purity Ethyl 2-(3-formylphenoxy)acetate from 3-hydroxybenzaldehyde via Williamson Ether Synthesis.

Reagents

-

Substrate: 3-Hydroxybenzaldehyde (1.0 eq)[1]

-

Alkylating Agent: Ethyl chloroacetate (1.2 eq) or Ethyl bromoacetate (1.1 eq)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for accelerating chloroacetate reaction.[1]

-

Solvent: Dry Acetone (Reflux) or DMF (80°C). Recommendation: Use Acetone for easier workup.[1]

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde (10 mmol) in dry acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add KI (1 mmol) followed by the dropwise addition of Ethyl chloroacetate (12 mmol).

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

-

Workup:

-

Purification: Recrystallize from minimal Ethanol or Ethanol/Water (9:1) if necessary.[1]

-

Expected Yield: 85–92%.[1]

-

Divergent Synthetic Pathways

The power of this scaffold lies in its ability to undergo orthogonal transformations.

Pathway A: The "Head" Modification (Aldehyde Focus)

Target: Chalcones, Thiazolidinones, Schiff Bases.[1] The meta-aldehyde is less sterically hindered than ortho, allowing rapid condensation.[1]

Protocol: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

-

Dissolve Ethyl 2-(3-formylphenoxy)acetate (1 eq) and a substituted acetophenone (1 eq) in Ethanol.

-

Add catalytic NaOH (10% aq) or Piperidine (mild base).[1] Note: Strong base may hydrolyze the ester; use Piperidine to preserve the ester.

-

Stir at RT for 4–12 hours. The product often precipitates as a yellow solid.

Pathway B: The "Tail" Modification (Ester Focus)

Target: Acetohydrazides (Precursors to Oxadiazoles/Triazoles).[1] Critical Note: Hydrazine reacts with both the ester (to hydrazide) and the aldehyde (to hydrazone).[1] To selectively react the ester, one must usually protect the aldehyde (as an acetal) or accept the formation of a Bis-hydrazone/hydrazide network, which is often biologically desirable.

Protocol: Synthesis of the Acid Hydrazide (Simultaneous Activation)

-

Dissolve the ester in Ethanol.[1]

-

Add Hydrazine Hydrate (99%, 3.0 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Result: The major product is often the Hydrazone-Hydrazide (Aldehyde converted to hydrazone, Ester to hydrazide).[1]

-

Cyclization: Reacting this intermediate with CS₂/KOH yields a 1,3,4-Oxadiazole-2-thiol linked to the phenol.[1]

Pathway C: Visualization of Reaction Logic

Figure 1: Divergent synthetic utility of the scaffold.[1] The central node allows access to three distinct classes of bioactive heterocycles.

Expert Tips & Troubleshooting

| Issue | Cause | Solution |

| Low Yield (Ether Synthesis) | Incomplete deprotonation or moisture.[1] | Ensure K₂CO₃ is anhydrous (dry in oven).[1] Use catalytic KI to activate the chloroacetate. |

| Ester Hydrolysis | Base concentration too high during aldol condensation.[1] | Use Piperidine or L-Proline as a catalyst instead of NaOH/KOH when reacting the aldehyde, to preserve the ethyl ester. |

| Solubility Issues | The meta-isomer is more rigid than alkyl chains.[1] | Use DMF or DMSO for subsequent cyclization steps.[1] Ethanol is sufficient for the initial ether synthesis. |

| Oiling Out | Product fails to crystallize. | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |

References

-

Synthesis of Phenoxyacetate Derivatives

- Title: Synthesis, characterization and biological evaluation of some new 1,3,4-oxadiazole deriv

-

Source:Journal of Saudi Chemical Society (Analogous chemistry for meta-isomers).[1]

- Context: Describes the Williamson ether synthesis and subsequent hydrazinolysis.

-

Biological Activity of Benzothiazole/Phenoxyacetates

-

General Reactivity of Formylphenoxyacetates

- Title: Synthesis of Ethyl 2-(2-formylphenoxy)

-

Source:Royal Society of Chemistry (RSC) Advances.[1]

- Context: Provides the baseline NMR and yield data for the isomer, adaptable to the meta-series.

Sources

Flow Chemistry Applications for the Synthesis of Ethyl 2-(3-formylphenoxy)acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Batch Mentality in Specialty Chemical Synthesis

The synthesis of highly functionalized aromatic compounds, such as Ethyl 2-(3-formylphenoxy)acetate, is a cornerstone of modern pharmaceutical and materials science research. Traditionally, such syntheses are conducted in batch reactors, a methodology that, while familiar, often presents challenges in scalability, process control, and safety, particularly for exothermic reactions. This application note details the transition from a conventional batch synthesis of Ethyl 2-(3-formylphenoxy)acetate to a more efficient, safer, and scalable continuous flow process. By leveraging the principles of flow chemistry, we demonstrate enhanced control over reaction parameters, leading to improved yield, purity, and process robustness. This guide is intended to provide both the theoretical underpinnings and practical protocols for researchers and process chemists looking to implement continuous manufacturing techniques in their laboratories and pilot plants.

The Chemistry: Williamson Ether Synthesis of Ethyl 2-(3-formylphenoxy)acetate

The formation of Ethyl 2-(3-formylphenoxy)acetate from 3-hydroxybenzaldehyde and ethyl bromoacetate is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base to form a phenoxide ion.[1][3] This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage.[1][4]

Reaction Scheme:

The choice of a suitable base and solvent is critical for the success of this reaction. A moderately weak base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol without promoting unwanted side reactions. Polar aprotic solvents, like N,N-dimethylformamide (DMF), are ideal for this process as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion.[5]

Part 1: Traditional Batch Synthesis Protocol

This section outlines a standard laboratory-scale batch synthesis of Ethyl 2-(3-formylphenoxy)acetate, which will serve as a baseline for comparison with the continuous flow method.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Experimental Procedure

-

To a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture.

-

Wash the organic layer with brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Part 2: Continuous Flow Synthesis Protocol

The translation of the batch Williamson ether synthesis to a continuous flow process offers significant advantages in terms of heat and mass transfer, reaction time, and process control. This section provides a detailed protocol for the continuous synthesis of Ethyl 2-(3-formylphenoxy)acetate.

Physicochemical Properties of Reactants and Solvents

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3-hydroxybenzaldehyde | 100-103 | 191 (50 mmHg) | Soluble in DMSO and Methanol |

| Ethyl bromoacetate | -38 | 159 | Insoluble in water; miscible with ethanol, ether, benzene |

| Potassium Carbonate | 891 | Decomposes | Highly soluble in water; insoluble in ethanol |

| N,N-Dimethylformamide (DMF) | -60.5 | 152-154 | Miscible with water and most organic solvents |

Flow Chemistry System Setup

The continuous flow system is comprised of two syringe pumps, a T-mixer, a heated coil reactor, a back-pressure regulator, and a collection vessel. In-line FT-IR analysis is integrated post-reactor for real-time reaction monitoring.

Caption: A schematic of the continuous flow setup for the synthesis of Ethyl 2-(3-formylphenoxy)acetate.

Reagent Preparation

-

Reagent Stream A: Dissolve 3-hydroxybenzaldehyde (e.g., 0.1 M) and potassium carbonate (e.g., 0.2 M) in anhydrous DMF. Note: Due to the limited solubility of potassium carbonate in DMF, a well-agitated slurry or the use of a phase-transfer catalyst may be necessary for prolonged runs.

-

Reagent Stream B: Dissolve ethyl bromoacetate (e.g., 0.11 M) in anhydrous DMF.

Continuous Flow Protocol

-

System Priming: Prime both syringe pumps and the entire flow path with anhydrous DMF to remove any air and ensure a stable flow.

-

Initiation of Flow: Set the desired flow rates for Pump A and Pump B. The ratio of the flow rates will determine the stoichiometry of the reaction. For example, a 1:1 flow rate ratio will deliver the reagents in the concentrations prepared.

-

Reaction Zone: The two reagent streams converge at the T-mixer and enter the heated coil reactor. The residence time in the reactor is determined by the total flow rate and the reactor volume.

-

Parameter Optimization: The reaction temperature and residence time can be systematically varied to optimize the conversion and yield. A design of experiments (DoE) approach is recommended for efficient optimization.

-

In-line Analysis: The reaction stream passes through an in-line FT-IR flow cell for real-time monitoring. The disappearance of the O-H stretch of the phenol and the appearance of the C-O-C stretch of the ether product can be tracked to determine reaction completion.

-

Work-up and Collection: The product stream exiting the back-pressure regulator is collected. For continuous work-up, the stream can be directed to a liquid-liquid separator for extraction with an immiscible organic solvent and subsequent washing with water to remove DMF and salts.

Part 3: In-line Analysis and Process Control

The integration of Process Analytical Technology (PAT), such as in-line FT-IR spectroscopy, is a key advantage of flow chemistry.[7] It allows for real-time monitoring and control of the reaction, leading to improved consistency and quality.

FT-IR Monitoring

-

Key Vibrational Bands:

-

Data Analysis: By monitoring the intensity of these key peaks over time, a kinetic profile of the reaction can be generated. This data can be used to determine the optimal residence time and to ensure the reaction has reached completion before the product stream is collected.

Caption: Logical workflow for in-line FT-IR monitoring and process control.

Conclusion: A Paradigm Shift in Synthesis

The transition from batch to continuous flow synthesis of Ethyl 2-(3-formylphenoxy)acetate offers a compelling case for the adoption of modern manufacturing technologies in the chemical and pharmaceutical industries. The enhanced control over reaction parameters afforded by flow chemistry not only improves the efficiency and safety of the synthesis but also provides a platform for rapid process optimization and scale-up. The integration of in-line analytical techniques further solidifies the superiority of this approach for producing high-quality, consistent chemical entities. This application note serves as a practical guide for researchers and professionals to embrace the principles of flow chemistry and unlock its potential in their own synthetic endeavors.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2020, October 25). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Applied Sciences. Retrieved from [Link]

-

METTLER TOLEDO. (2016, September 1). In-line FTIR Analysis in Chemical Manufacturing [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium Carbonate. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 26). Dimethylformamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "Ethyl 2-(3-formylphenoxy)acetate"

Welcome to the technical support center for the purification of Ethyl 2-(3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Understanding the Chemistry: Synthesis and Potential Impurities

Ethyl 2-(3-formylphenoxy)acetate is typically synthesized via a Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide (in ethyl chloroacetate) by the phenoxide ion of 3-hydroxybenzaldehyde under basic conditions.

Figure 1: Synthesis of Ethyl 2-(3-formylphenoxy)acetate

Sources

Technical Support Center: Improving Reaction Selectivity for Ethyl 2-(3-formylphenoxy)acetate

Welcome to the technical support center for Ethyl 2-(3-formylphenoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging molecule. The inherent bifunctional nature of this compound, possessing both a reactive aldehyde and an ester group, alongside an activated aromatic ring, presents unique selectivity challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Section 1: Chemoselectivity - Aldehyde vs. Ester Group

The most common challenge encountered with Ethyl 2-(3-formylphenoxy)acetate is achieving selective reactions at either the aldehyde or the ester functional group. Aldehydes are generally more electrophilic and reactive towards nucleophiles and reducing agents than esters.[1][2] This section addresses how to exploit this reactivity difference or protect one group to favor reaction at the other.

FAQ 1.1: I need to reduce the aldehyde to an alcohol without affecting the ester. Which reducing agents are recommended?

Answer:

This is a classic chemoselectivity problem. A mild reducing agent that reacts preferentially with the more electrophilic aldehyde is required. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both functional groups.[3]

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its lower reactivity compared to LiAlH₄ allows it to selectively reduce aldehydes and ketones in the presence of esters. The reaction is typically performed in alcoholic solvents like methanol or ethanol at cool temperatures (0 °C to room temperature) to further enhance selectivity.

Recommended Protocol: Selective Aldehyde Reduction

-

Dissolve Ethyl 2-(3-formylphenoxy)acetate (1.0 equiv.) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add Sodium Borohydride (NaBH₄) (1.0-1.2 equiv.) portion-wise over 15-20 minutes, monitoring the temperature to keep it below 5 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 1-2 hours.

-

Once complete, cautiously quench the reaction by the slow addition of acetone, followed by water or dilute HCl (1M).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting alcohol, Ethyl 2-(3-(hydroxymethyl)phenoxy)acetate, by flash column chromatography if necessary.

Troubleshooting:

| Issue | Probable Cause | Solution |

| Ester reduction observed | Reaction temperature was too high, or an excess of NaBH₄ was used for a prolonged period. | Maintain strict temperature control at 0 °C and use no more than 1.2 equivalents of NaBH₄. |

| Incomplete reaction | Insufficient NaBH₄ (may have degraded) or low temperature. | Use fresh NaBH₄. If the reaction stalls at 0 °C, allow it to slowly warm to room temperature. |

FAQ 1.2: How can I perform a Wittig reaction on the aldehyde without hydrolyzing the ester?

Answer:

The Wittig reaction is highly selective for aldehydes and ketones and generally tolerates ester groups.[4][5] The primary concern is the basicity of the ylide generation step, which could potentially lead to ester hydrolysis (saponification), especially if water is present.[6]

Causality: The key is to use anhydrous conditions and a suitable base for generating the phosphonium ylide. Strong, non-nucleophilic bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (like THF or DMSO) are ideal.

Recommended Protocol: Selective Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck flask under inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv.) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi in hexanes) (1.05 equiv.) dropwise. The formation of the colored ylide indicates a successful reaction.

-

Stir for 30-60 minutes at 0 °C or room temperature, depending on the specific ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of Ethyl 2-(3-formylphenoxy)acetate (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate or diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble and can sometimes be removed by filtration.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography to separate the desired alkene from residual triphenylphosphine oxide.

Section 2: Regioselectivity - Reactions on the Aromatic Ring

Controlling the position of substitution during electrophilic aromatic substitution (EAS) is a significant challenge. The two substituents on the ring, the formyl group and the ether linkage, have competing directing effects.

-

-CHO (formyl) group: A meta-director and a strong deactivator.[7][8]

-

-OCH₂COOEt (ether) group: An ortho, para-director and an activating group.[9]

FAQ 2.1: I want to nitrate the aromatic ring. Where will the nitro group add?

Answer:

The directing effects of the existing substituents are in conflict. The ether is an activating ortho, para-director, while the formyl group is a deactivating meta-director. In such cases, the activating group typically governs the position of substitution.[9]

Causality: The oxygen of the ether linkage can donate electron density into the ring via resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions.[10] The formyl group withdraws electron density, destabilizing the intermediate for all positions, but especially the ortho and para positions relative to it. Therefore, substitution will be directed by the more powerful activating ether group to positions ortho and para to it (positions 2, 4, and 6).

-

Position 2: Ortho to the ether, meta to the aldehyde. Electronically favored.

-

Position 4: Para to the ether, ortho to the aldehyde. Electronically favored but may have some steric hindrance.

-

Position 6: Ortho to the ether, ortho to the aldehyde. Highly sterically hindered and electronically deactivated by the adjacent aldehyde.

Therefore, you should expect a mixture of products, primarily substitution at the 2- and 4-positions .

Caption: Directing effects of substituents on the aromatic ring.

Improving Regioselectivity:

Achieving high regioselectivity can be difficult. Using milder nitrating agents or zeolite catalysts might favor one isomer over the other, often the less sterically hindered para-product (position 4).[11][12]

Section 3: Protecting Group Strategies

When chemoselectivity cannot be achieved directly, a protecting group strategy is the most robust solution.

FAQ 3.1: I need to perform a Grignard reaction. How do I prevent it from reacting with the aldehyde?

Answer:

Grignard reagents react readily with both aldehydes and esters.[13][14] Since the aldehyde is more reactive, it must be protected to allow the Grignard reagent to react selectively with the ester (which itself will react twice). If the goal is a different reaction elsewhere on the molecule that requires a Grignard reagent, protecting the aldehyde is essential.

Causality: The most common and effective way to protect aldehydes is to convert them into an acetal.[15][16] Acetals are stable to strong bases and nucleophiles like Grignard reagents but are easily removed under acidic conditions.[1][2] Cyclic acetals, formed with ethylene glycol, are particularly stable.

Caption: A typical protecting group workflow for aldehydes.

Recommended Protocol: Acetal Protection

-

Protection: Dissolve Ethyl 2-(3-formylphenoxy)acetate (1.0 equiv.) in toluene. Add ethylene glycol (1.5-2.0 equiv.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

-

Monitor by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the acid catalyst, then with brine.

-

Dry the organic layer (Na₂SO₄), concentrate, and purify the acetal if necessary.

-

Main Reaction: Perform the desired reaction (e.g., Grignard addition) on the protected intermediate under standard anhydrous conditions.

-

Deprotection: After the main reaction is complete and worked up, dissolve the protected product in a mixture of THF and aqueous acid (e.g., 1M HCl).

-

Stir at room temperature until the acetal is hydrolyzed back to the aldehyde (monitor by TLC).

-

Neutralize, extract the final product, dry, and purify.

References

-

Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Available at: [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Available at: [Link]

-

JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]

-

JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Available at: [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Available at: [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

-

Smith, C. L., & Getz, J. J. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Available at: [Link]

-

YouTube. (2018, February 16). Reduction of esters. Frostburg State University Chemistry Department. Available at: [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]